4-Chloro-6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-2-amine
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Overview
Description
4-Chloro-6-[4-(2-methoxyphenyl)piperazino]-2-pyrimidinamine is a complex organic compound that has garnered significant interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a chloro group, a methoxyphenyl group, and a piperazine ring attached to a pyrimidine core. Its intricate structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in organic chemistry, medicinal chemistry, and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-6-[4-(2-methoxyphenyl)piperazino]-2-pyrimidinamine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . Another method involves the aza-Michael addition between diamines and in situ generated sulfonium salts . These reactions are usually carried out under basic conditions, often using reagents such as diphenylvinylsulfonium triflate and DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, the choice of solvents, catalysts, and purification methods are crucial factors in industrial settings to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-[4-(2-methoxyphenyl)piperazino]-2-pyrimidinamine undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can be involved in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases like sodium hydride for deprotonation, and oxidizing agents such as hydrogen peroxide for oxidation reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical parameters.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chloro group. Coupling reactions can produce biaryl compounds with extended conjugation and potential biological activity.
Scientific Research Applications
4-Chloro-6-[4-(2-methoxyphenyl)piperazino]-2-pyrimidinamine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its interactions with biological macromolecules, including proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 4-chloro-6-[4-(2-methoxyphenyl)piperazino]-2-pyrimidinamine involves its interaction with specific molecular targets, such as alpha1-adrenergic receptors. These receptors are G-protein-coupled receptors that play a crucial role in regulating vascular tone and neurotransmission . The compound binds to these receptors, modulating their activity and influencing downstream signaling pathways. This interaction can lead to various physiological effects, including vasodilation and modulation of neurotransmitter release.
Comparison with Similar Compounds
4-Chloro-6-[4-(2-methoxyphenyl)piperazino]-2-pyrimidinamine can be compared with other similar compounds, such as:
Trazodone: An arylpiperazine-based alpha1-adrenergic receptor antagonist used as an antidepressant.
Naftopidil: Another alpha1-adrenergic receptor antagonist used to treat benign prostatic hyperplasia.
Urapidil: A compound with similar receptor affinity, used for managing hypertension.
These compounds share structural similarities, particularly the presence of the piperazine ring and aromatic substituents. 4-chloro-6-[4-(2-methoxyphenyl)piperazino]-2-pyrimidinamine is unique in its specific substitution pattern and the presence of the pyrimidine core, which may confer distinct pharmacological properties and applications.
Properties
Molecular Formula |
C15H18ClN5O |
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Molecular Weight |
319.79 g/mol |
IUPAC Name |
4-chloro-6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-2-amine |
InChI |
InChI=1S/C15H18ClN5O/c1-22-12-5-3-2-4-11(12)20-6-8-21(9-7-20)14-10-13(16)18-15(17)19-14/h2-5,10H,6-9H2,1H3,(H2,17,18,19) |
InChI Key |
ZSPXHIUVYNYAIB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C3=CC(=NC(=N3)N)Cl |
Origin of Product |
United States |
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